molecular formula C16H21NO4 B2565725 1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid CAS No. 1518841-50-3

1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid

Cat. No.: B2565725
CAS No.: 1518841-50-3
M. Wt: 291.347
InChI Key: SRPHQHUFBPQJHA-UHFFFAOYSA-N
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Description

1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid is a conformationally restricted cyclopentane-based amino acid derivative. Its structure features a benzyloxycarbonyl (Cbz)-protected amino group and two methyl substituents at the 2,2-positions of the cyclopentane ring. This design enhances steric hindrance and lipophilicity, making it a valuable scaffold for peptidomimetics and enzyme inhibitors in medicinal chemistry . The Cbz group is widely used to protect amines during peptide synthesis, enabling selective deprotection under mild conditions.

Properties

IUPAC Name

2,2-dimethyl-1-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2)9-6-10-16(15,13(18)19)17-14(20)21-11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPHQHUFBPQJHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1(C(=O)O)NC(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through a Diels-Alder reaction or other cyclization methods involving suitable dienes and dienophiles.

    Introduction of the Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using appropriate alkylating agents.

    Protection of the Amino Group: The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as triethylamine to form the benzyloxycarbonyl-protected amino group.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents under suitable conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.

    Hydrolysis: The benzyloxycarbonyl protecting group can be removed under acidic or basic conditions to yield the free amino group.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a building block for peptide synthesis.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for materials with specialized properties.

Mechanism of Action

The mechanism by which 1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to enzyme active sites or receptors, thereby inhibiting their activity. The molecular targets and pathways involved vary based on the compound’s structural modifications and the biological system under study.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s Cbz group distinguishes it from unprotected analogs like cycloleucine, enabling controlled reactivity in synthetic workflows .
  • The compound in EP 3643703 shares the Cbz group but incorporates a dihydropyridinone-phenyl moiety, suggesting divergent biological targets (e.g., kinase inhibition vs. amino acid analog activity) .

Biological Activity

1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid (CAS No. 1518841-50-3), a compound with the molecular formula C16H21NO4, has gained attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16H21NO4
  • Molecular Weight : 291.34 g/mol
  • CAS Number : 1518841-50-3

The compound features a cyclopentane ring substituted with a benzyloxycarbonyl amino group and a carboxylic acid, which may influence its interaction with biological targets.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, modifications in the structure can enhance their efficacy against various bacterial strains, including Mycobacterium tuberculosis (Mtb). In studies, novel derivatives were synthesized and tested for their inhibitory effects on Mtb, showcasing the potential of similar compounds as antibacterial agents .

Cytotoxicity Studies

The cytotoxic effects of benzyloxycarbonyl derivatives have been assessed using standard assays such as MTT. These studies aim to evaluate the balance between antimicrobial efficacy and cytotoxicity to mammalian cells. Results indicate that structural modifications can lead to variations in cytotoxicity, suggesting a need for careful optimization in drug development .

The proposed mechanisms for the biological activity of this compound include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in bacterial metabolism.
  • Cell Membrane Disruption : Similar compounds have shown the ability to disrupt bacterial cell membranes, leading to cell death.

Case Studies and Research Findings

StudyFindings
Synthesis of derivatives showed enhanced antibacterial activity against Mtb.
Structural modifications influenced both antimicrobial efficacy and cytotoxicity.
Evaluation of the mechanism suggested inhibition of metabolic pathways in bacteria.

Q & A

Q. What are the key synthetic routes for 1-(((Benzyloxy)carbonyl)amino)-2,2-dimethylcyclopentanecarboxylic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step organic reactions, including cyclopentane ring formation, introduction of the benzyloxycarbonyl (Cbz) protecting group, and dimethyl substitution. Critical optimization parameters include:

  • Temperature control : Lower temperatures (0–5°C) during amide coupling to minimize side reactions.
  • Catalysts : Use of coupling agents like EDC/HOBt for efficient Cbz-group attachment .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and yield . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) ensures ≥95% purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Key signals include the cyclopentane methyl groups (δ ~1.2 ppm, singlet) and Cbz-protected NH (δ ~5.1 ppm, broad). The cyclopentane carboxy proton appears at δ ~12.1 ppm .
  • IR : Stretching vibrations for C=O (carboxylic acid: ~1700 cm⁻¹; Cbz carbonyl: ~1680 cm⁻¹) .
  • HRMS : Molecular ion peak at m/z 305.15 (C₁₆H₁₉NO₄⁺) confirms the molecular formula .

Q. What are the potential applications of this compound in medicinal chemistry, based on its structural features?

The Cbz group enhances stability against enzymatic degradation, making it suitable for peptide mimetics. The cyclopentane ring’s rigidity and dimethyl substitution improve target binding specificity, particularly in protease inhibition studies . Its structural analogs have shown activity in modulating enzyme-substrate interactions .

Q. What are the critical steps in the purification of this compound, and what analytical methods ensure its purity?

  • Purification : Recrystallization (ethanol/water) or preparative HPLC (C18 column, 0.1% TFA in acetonitrile/water) .
  • Purity validation : Reverse-phase HPLC (≥98% purity threshold) and TLC (Rf = 0.3 in ethyl acetate/hexane 3:7) .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data when testing this compound in different assay systems?

Variability may arise from:

  • Solubility differences : Use DMSO stock solutions standardized to ≤0.1% (v/v) to avoid solvent interference .
  • Assay conditions : Validate pH (7.4 for physiological relevance) and temperature (37°C) consistency across replicates .
  • Control experiments : Include positive controls (e.g., known protease inhibitors) and negative controls (vehicle-only) to normalize activity data .

Q. What strategies are effective in enhancing the stereochemical purity of this compound during synthesis?

  • Chiral auxiliaries : Use (S)- or (R)-proline derivatives to direct cyclopentane ring stereochemistry .
  • Enantioselective chromatography : Chiralpak® AD-H columns (hexane/isopropanol 85:15) resolve enantiomers with >99% ee .
  • Crystallization-induced asymmetric transformation : Optimize solvent polarity to favor desired stereoisomer precipitation .

Q. How does the presence of 2,2-dimethyl groups on the cyclopentane ring influence the compound’s reactivity and interaction with biological targets?

  • Steric effects : Dimethyl groups restrict ring puckering, stabilizing a chair-like conformation that enhances binding to hydrophobic enzyme pockets .
  • Lipophilicity : Increased logP (calculated ~2.8) improves membrane permeability, as validated in Caco-2 cell assays .
  • Metabolic stability : The bulky substituents reduce cytochrome P450-mediated oxidation, extending half-life in vitro .

Q. In comparative studies, how does this compound’s activity profile differ from structurally related analogs, and what molecular features account for these differences?

Analog Key Structural Variation Activity Difference
3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethylpropanoic acidLinear chainLower protease inhibition (IC₅₀ = 12 µM vs. 5 µM) due to reduced conformational rigidity
1-(((Benzyloxy)carbonyl)amino)cyclopentanecarboxylic acidNo dimethyl groupsHigher metabolic clearance (t₁/₂ = 2 h vs. 6 h) due to increased ring flexibility

The 2,2-dimethyl groups are critical for both target affinity and pharmacokinetic stability .

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